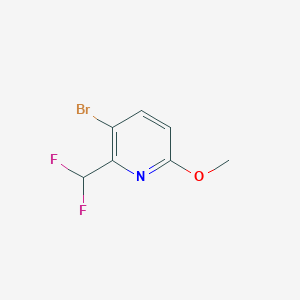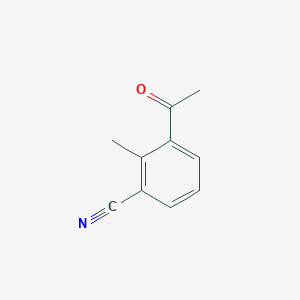
6-bromo-8-methyl-3,4-dihydro-2H-isoquinolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-8-methyl-3,4-dihydro-2H-isoquinolin-1-one is a chemical compound with the molecular formula C10H10BrNO It is a derivative of isoquinolinone, characterized by the presence of a bromine atom at the 6th position and a methyl group at the 8th position on the isoquinoline ring
Preparation Methods
The synthesis of 6-bromo-8-methyl-3,4-dihydro-2H-isoquinolin-1-one typically involves the bromination of 3,4-dihydro-2H-isoquinolin-1-one. One common method includes the reaction of 3,4-dihydro-2H-isoquinolin-1-one with bromine in the presence of a suitable solvent, such as acetonitrile, at elevated temperatures . The reaction conditions must be carefully controlled to ensure high yield and purity of the product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
6-Bromo-8-methyl-3,4-dihydro-2H-isoquinolin-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinolinones under specific conditions.
Reduction: Reduction reactions can convert it into different derivatives, depending on the reagents used.
Substitution: The bromine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Bromo-8-methyl-3,4-dihydro-2H-isoquinolin-1-one has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active compounds, including potential drugs targeting neurological disorders.
Organic Synthesis: This compound is used as an intermediate in the synthesis of complex organic molecules, facilitating the development of new synthetic methodologies.
Biological Studies: Researchers use it to study the structure-activity relationships of isoquinolinone derivatives and their biological effects.
Mechanism of Action
The mechanism of action of 6-bromo-8-methyl-3,4-dihydro-2H-isoquinolin-1-one involves its interaction with specific molecular targets. For instance, it may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
6-Bromo-8-methyl-3,4-dihydro-2H-isoquinolin-1-one can be compared with other isoquinolinone derivatives, such as:
6-Bromo-3,4-dihydro-2H-isoquinolin-1-one: Lacks the methyl group at the 8th position, which may affect its biological activity and chemical reactivity.
8-Methyl-3,4-dihydro-2H-isoquinolin-1-one: Lacks the bromine atom at the 6th position, leading to different substitution patterns and reactivity.
The presence of both the bromine and methyl groups in this compound makes it unique and potentially more versatile in its applications.
Properties
IUPAC Name |
6-bromo-8-methyl-3,4-dihydro-2H-isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-6-4-8(11)5-7-2-3-12-10(13)9(6)7/h4-5H,2-3H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRMTWAKGHMZPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)NCC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

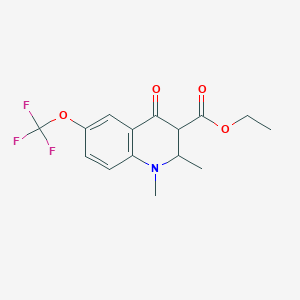


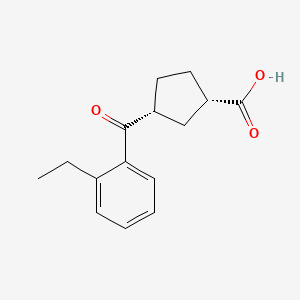
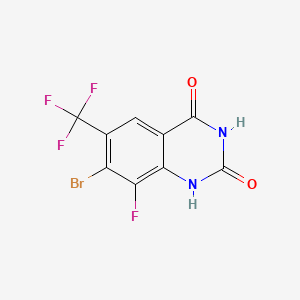

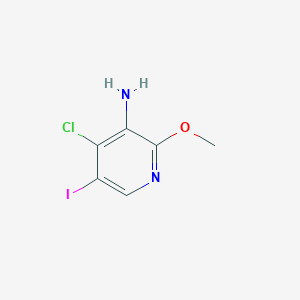
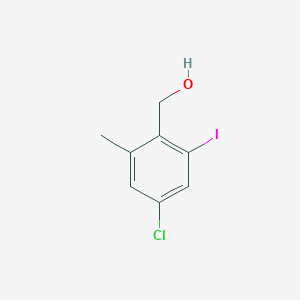
![N-[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]quinoline-2-carboxamide](/img/structure/B8250781.png)
![N-[2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]quinoline-2-carboxamide](/img/structure/B8250787.png)
![N-[2-(3-oxa-1-azaspiro[4.5]dec-1-en-2-yl)phenyl]quinoline-2-carboxamide](/img/structure/B8250797.png)
